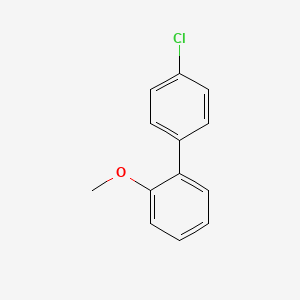

4'-Chloro-2-methoxy-1,1'-biphenyl

Description

4'-Chloro-2-methoxy-1,1'-biphenyl is a biphenyl derivative featuring a chlorine atom at the 4'-position of one benzene ring and a methoxy (-OCH₃) group at the 2-position of the adjacent ring. Biphenyl derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties.

Properties

CAS No. |

53824-23-0 |

|---|---|

Molecular Formula |

C13H11ClO |

Molecular Weight |

218.68 g/mol |

IUPAC Name |

1-chloro-4-(2-methoxyphenyl)benzene |

InChI |

InChI=1S/C13H11ClO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3 |

InChI Key |

MBOXSXIGVXMZDU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalytic Systems

In a representative procedure adapted from analogous syntheses, 2-methoxyphenylboronic acid reacts with 4-chlorobromobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄). A phase transfer catalyst, such as tetrabutylammonium bromide, enhances reactivity in biphasic aqueous-organic systems. The reaction proceeds under weakly basic conditions (pH 8–10) at 90–100°C, achieving complete conversion within 12–24 hours.

Example Protocol

Purification and Characterization

Crude products are purified via silica gel column chromatography using hexanes/ethyl acetate gradients (10–30% ethyl acetate). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for methoxy (-OCH₃) and chloro substituents.

Ullmann Coupling: Traditional Approach with Modern Refinements

Ullmann-type couplings, traditionally mediated by copper, have been revitalized using palladium catalysts for enhanced efficiency. This method is particularly effective when aryl halides with electron-withdrawing groups (e.g., nitro) are employed.

Substrate Selection and Optimization

For this compound, o-methoxyiodobenzene and 4-chlorophenylboronic acid serve as coupling partners. The reaction leverages a palladium catalyst (e.g., palladacycle complexes) and tetrabutylammonium bromide as a phase transfer agent in aqueous media.

Key Parameters

Limitations and Workarounds

While Ullmann couplings avoid boronic acid precursors, they require stoichiometric copper in traditional setups, leading to purification challenges. Modern palladium-based systems mitigate this issue but necessitate careful control of pH and oxygen levels to prevent catalyst deactivation.

Nitration and Functional Group Interconversion

An alternative route involves synthesizing 4'-chloro-2-nitro-1,1'-biphenyl followed by nitro-to-methoxy conversion. This two-step approach capitalizes on the directing effects of nitro groups.

Nitration of Biphenyl Intermediates

Using conditions from patent literature, o-chloronitrobenzene couples with p-chlorophenyl trifluoroborate under palladium catalysis to yield 4'-chloro-2-nitro-1,1'-biphenyl (83% yield). The nitro group is subsequently reduced to an amine using hydrogenation or Fe/HCl.

Diazotization and Methoxylation

The amine intermediate undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by treatment with methanol under basic conditions to substitute the diazonium group with methoxy.

Challenges

-

Regioselectivity : Competing hydrolysis to hydroxyl groups requires excess methylating agents (e.g., CH₃I).

Comparative Analysis of Methodologies

Environmental and Practical Considerations

The Suzuki-Miyaura method is favored industrially due to its atom economy and minimal byproducts. Aqueous reaction media and recyclable palladium catalysts align with green chemistry principles. In contrast, nitration routes generate stoichiometric waste (e.g., HCl, NOx), necessitating stringent effluent treatment .

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-4-chlorobiphenyl undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 2’-hydroxy-4-chlorobiphenyl.

Reduction: The chlorine atom can be reduced to form 2’-methoxybiphenyl.

Substitution: The chlorine atom can be substituted with other functional groups, such as a hydroxyl group, through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Major Products

Oxidation: 2’-Hydroxy-4-chlorobiphenyl.

Reduction: 2’-Methoxybiphenyl.

Substitution: 2’-Methoxy-4-hydroxybiphenyl.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 4'-Chloro-2-methoxy-1,1'-biphenyl serves as an intermediate in synthesizing more complex organic molecules. Its functional groups allow it to act as a versatile building block for developing new materials and pharmaceuticals.

Biology

Research has indicated that this compound exhibits significant biological activity:

- Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This property makes it relevant in pharmacology and toxicology studies.

Case Study: Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.0 |

| HeLa (Cervical Cancer) | 7.5 |

These findings suggest that this compound may serve as a lead for developing new anticancer therapies.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with specific properties. Its unique structural characteristics allow it to be incorporated into polymers and liquid crystals used in electronic devices.

Environmental Impact

The compound's derivatives are also significant in environmental science as they can be metabolites of polychlorinated biphenyls (PCBs), which are known pollutants. Understanding their behavior can aid in assessing environmental risks associated with PCB contamination.

Mechanism of Action

The mechanism of action of 2’-Methoxy-4-chlorobiphenyl involves its interaction with cellular components. Polychlorinated biphenyls, including 2’-Methoxy-4-chlorobiphenyl, can bind to the aryl hydrocarbon receptor (AhR). This binding alters the transcription of genes involved in xenobiotic metabolism, particularly those encoding cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of various compounds, leading to the formation of reactive intermediates that can cause cellular damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s uniqueness lies in the positions of its substituents. Key structural analogs and their similarity scores (based on ) include:

| Compound Name | Substituent Positions | Functional Groups | Similarity Score |

|---|---|---|---|

| 4'-Chloro-2-methoxy-1,1'-biphenyl | 4' Cl, 2 OCH₃ | Cl, OCH₃ | N/A |

| 4-Chloro-4'-methyl-1,1'-biphenyl | 4 Cl, 4' CH₃ | Cl, CH₃ | 0.97 |

| 4-Methyl-1,1'-biphenyl | 4 CH₃ | CH₃ | 0.85 (inferred) |

| Triclosan | 5 Cl, 2 O-phenoxy | Cl, O-phenoxy | N/A |

- Chlorine at 4' (para) enhances electrophilicity and lipophilicity, similar to 4-chloro-4'-methyl-1,1'-biphenyl, but differs from non-halogenated analogs like 4-methyl-1,1'-biphenyl .

Physicochemical Properties

- Solubility : Methoxy groups generally improve water solubility compared to methyl or chloro substituents. For instance, 4-methyl-1,1'-biphenyl is highly hydrophobic, whereas this compound may exhibit better solubility due to polar OCH₃ .

- This property is critical for drug candidates, as seen in analogs like 4-chloro-4'-methyl-1,1'-biphenyl .

Q & A

Q. What are the validated methods for synthesizing 4'-Chloro-2-methoxy-1,1'-biphenyl, and how can purity be confirmed?

The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. Post-synthesis validation requires:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns via - and -NMR, focusing on methoxy (-OCH) and chloro (-Cl) proton/carbon signals.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine.

- Authentication Datasets : Publicly available datasets (e.g., DOI:10.6084/m9.figshare.10294895.v1) provide reference spectra and chromatograms for comparison .

Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Use solvent diffusion or slow evaporation to grow high-quality crystals.

- Data Collection : Employ synchrotron or in-house X-ray sources (e.g., Cu-Kα radiation).

- Refinement : Refine structures using SHELXL (for small molecules) to model atomic positions, thermal parameters, and intermolecular interactions .

- Hirshfeld Surface Analysis : Quantify close contacts (e.g., Cl···H, O···H) to interpret packing motifs .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing Cl group lowers LUMO energy, enhancing reactivity in cross-coupling reactions.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify regions prone to electrophilic attack (e.g., methoxy-substituted benzene ring) .

Q. What experimental strategies resolve contradictions in spectroscopic data for biphenyl derivatives?

Contradictions (e.g., unexpected -NMR splitting) may arise from rotational barriers or polymorphism. Address this by:

- Variable-Temperature NMR : Monitor dynamic behavior of substituents (e.g., restricted rotation of methoxy groups).

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SCXRD to detect polymorphic forms .

Q. How do anion-π interactions influence the supramolecular assembly of halogenated biphenyls?

Electron-deficient aromatic rings (e.g., due to Cl substitution) engage in anion-π interactions. For this compound:

Q. What microbial pathways degrade halogenated biphenyls, and how can they be studied?

- Enzyme Assays : Isolate meta-cleavage dioxygenases (e.g., from Beijerinckia spp.) to assess activity against this compound.

- Substrate Specificity Testing : Compare degradation rates with structurally similar compounds (e.g., 2,3-dihydroxybiphenyl vs. catechol derivatives) using HPLC or GC-MS .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Biphenyl Derivatives

| Parameter | Value (Example) | Technique | Reference |

|---|---|---|---|

| Space Group | P | SCXRD | |

| R Factor | < 0.05 | SHELXL Refinement | |

| Cl···H Interaction Distance | 2.8–3.0 Å | Hirshfeld Analysis |

Q. Table 2. Microbial Degradation Enzymes for Halogenated Biphenyls

| Enzyme | Substrate | Activity (U/mg) | Reference |

|---|---|---|---|

| 2,3-Dihydroxybiphenyl 1,2-DO | 2,3-Dihydroxybiphenyl | 15.2 ± 0.8 | |

| Catechol 2,3-DO | 3-Methylcatechol | 9.7 ± 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.